Cyanohydroxybutenamide, 17

Description

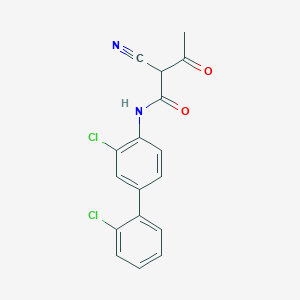

Structure

3D Structure

Properties

IUPAC Name |

N-[2-chloro-4-(2-chlorophenyl)phenyl]-2-cyano-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O2/c1-10(22)13(9-20)17(23)21-16-7-6-11(8-15(16)19)12-4-2-3-5-14(12)18/h2-8,13H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENGPBUSKZLWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Cyanohydroxybutenamide, 17

Strategic Retrosynthesis of Cyanohydroxybutenamide, 17 Scaffolds

In the context of this compound, a common retrosynthetic disconnection involves the central amide bond. This leads to two primary synthons: a substituted aniline (B41778) and a derivative of cyanoacetic acid. acs.org Further disconnection of the substituted aniline, particularly in cases involving biaryl structures, can be achieved through a Suzuki coupling reaction, breaking the molecule down to a boronic acid and a bromoaniline. acs.org This strategic disassembly allows for a modular and flexible synthetic design.

Synthetic Pathways for the Core Structure of this compound

Convergent and Linear Synthetic Approaches

The synthesis of the this compound core can be approached through both linear and convergent strategies. rroij.com

A general synthetic scheme for a convergent approach is outlined below:

Scheme 1: Convergent Synthesis of a this compound Analog acs.org

Step A: Suzuki Coupling

Substituted boronic acids are coupled with substituted 4-bromoanilines in the presence of a palladium catalyst to form substituted biphenylanilines. acs.org

Step B: Amide Bond Formation

The resulting biphenylaniline is then reacted with an activated cyanoacetic acid derivative to form the final this compound scaffold. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of a chemical synthesis is highly dependent on the reaction conditions. numberanalytics.com Optimization of parameters such as solvent, temperature, and catalyst can significantly improve the yield and purity of the desired product. numberanalytics.comresearchgate.netsigmaaldrich.com

For the Suzuki coupling step in the synthesis of this compound derivatives, microwave irradiation has been shown to be advantageous over conventional heating by reducing reaction times, although standard reflux conditions are often preferred for larger-scale reactions. acs.org

The choice of solvent can also have a substantial impact. For instance, in some related syntheses, changing the solvent from ethereal solvents like diethyl ether or 1,4-dioxane (B91453) to dimethylformamide (DMF) has been shown to improve yields. researchgate.net

Table 1: Example of Reaction Condition Optimization researchgate.net

| Entry | Solvent | Yield (%) |

| 1 | Tetrahydrofuran (THF) | Moderate |

| 2 | Diethyl Ether | No Improvement |

| 3 | Neat (no solvent) | Better (not reproducible) |

| 4 | Dichloromethane | Suppressed Reaction |

| 5 | 1,4-Dioxane | No Improvement |

| 6 | Dimethylformamide (DMF) | Substantially Improved |

This table is a generalized example based on findings for related compounds and illustrates the importance of solvent screening in optimizing reaction yields.

Synthesis of Analogs and Derivatives of this compound

Systematic Structural Modifications at Key Positions

The synthesis of analogs allows for the exploration of structure-activity relationships, which is crucial for the development of new compounds with enhanced properties. nih.gov For this compound, systematic modifications can be introduced at various positions.

For example, different substituents can be incorporated into the aromatic rings of the biphenyl (B1667301) moiety by using appropriately substituted boronic acids and bromoanilines in the initial Suzuki coupling step. acs.org Furthermore, the acyl group attached to the butenamide core can be varied by using different acyl halides in the final acylation step. acs.org The synthesis of various heterocyclic derivatives has also been explored in related structures to create diverse analogs. nih.govptfarm.pl

Application of Solid-Phase Synthesis Techniques for Diversity Generation

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of a large number of analogs, often referred to as a library. peptide.com In SPS, the starting material is attached to an insoluble polymer support (resin), and reagents are added in solution. biotage.co.jp This allows for easy purification by simply filtering and washing the resin. peptide.com

While direct application of SPS to this compound is not extensively detailed in the provided context, the principles of solid-phase peptide synthesis (SPPS) are highly relevant. google.com In SPPS, amino acids are sequentially coupled to a growing peptide chain attached to a resin. peptide.com This methodology can be adapted for the synthesis of small molecules. For instance, a linker could be attached to a resin, followed by the stepwise assembly of the this compound scaffold. iris-biotech.de Different building blocks could be introduced at various stages to generate a library of diverse analogs. google.com The choice of resin and linker is critical and depends on the specific chemistry being performed. iris-biotech.de

Table 2: Common Resins Used in Solid-Phase Synthesis iris-biotech.de

| Resin Type | Common Application | Cleavage Conditions |

| Merrifield Resin | General purpose for attaching substrates via nucleophilic displacement. | Strongly acidic (e.g., HF, TFMSA). |

| Wang Resin | Widely used for acid substrates. | Moderate acid (e.g., 50% TFA in DCM). |

| Rink Amide Resin | Synthesis of C-terminal amides. | Mild acid (e.g., 10% TFA in DCM). |

The ability to systematically modify the structure and generate diverse libraries of analogs makes these synthetic strategies invaluable for further research and development of compounds based on the this compound scaffold.

Enantioselective and Diastereoselective Synthesis for Isomeric Forms

The stereocontrolled synthesis of highly functionalized molecules such as cyanohydroxybutenamides is a significant challenge in organic chemistry. The presence of multiple stereocenters and geometric isomers necessitates the use of sophisticated enantioselective and diastereoselective strategies.

Enantioselective Synthesis

The enantioselective synthesis of cyanohydroxybutenamides can be approached through several catalytic methods. One common strategy involves the asymmetric cyanation of a suitable precursor. acs.org Chiral catalysts, including metal complexes and organocatalysts, are employed to introduce the cyano group in a stereodefined manner. acs.orgscienceopen.com

For instance, the use of chiral Lewis acidic metal complexes, such as those based on titanium (IV), can effectively catalyze the asymmetric addition of a cyanide source to an aldehyde or ketone functionality on a butene backbone. diva-portal.org Similarly, organocatalysts like chiral thioureas or amino alcohols can promote highly enantioselective cyanosilylation reactions. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). organic-chemistry.orglibretexts.org Recent advancements have also explored the use of enzymes, known as hydroxynitrile lyases (HNLs), which can catalyze the enantioselective addition of cyanide to aldehydes, offering a green and efficient route to chiral cyanohydrins. nih.govnih.gov

Another powerful technique is the asymmetric cyanoamidation of alkenes, which can construct densely functionalized alkaloid cores from simpler building blocks through C-CN bond activation. bohrium.com This method can be particularly useful for creating vicinal all-carbon quaternary stereocenters. bohrium.com

Diastereoselective Synthesis

When a molecule already contains one or more stereocenters, the introduction of new ones must be controlled relative to the existing stereochemistry. Diastereoselective synthesis of cyanohydroxybutenamide isomers often relies on substrate control or the use of chiral auxiliaries.

One approach involves the diastereoselective dimerization of butenoic acid derivatives, which can yield products with excellent diastereoselectivity. beilstein-journals.orgnih.gov The use of specific base metal cations, such as lithium, has been shown to be key in achieving high levels of diastereoselectivity in these reactions. beilstein-journals.orgnih.gov Furthermore, tandem reactions, such as the Petasis three-component reaction followed by an intramolecular Diels-Alder reaction, can generate complex polycyclic scaffolds with multiple stereogenic centers in a highly diastereoselective manner. researchgate.net

The table below illustrates representative data for the enantioselective synthesis of a hypothetical cyanohydroxybutenamide isomer using different catalytic systems.

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Ti(Oi-Pr)4 / Chiral Ligand A | -20 | 24 | 85 | 92 (R) |

| Chiral Thiourea B | 25 | 12 | 91 | 88 (S) |

| Hydroxynitrile Lyase (HNL) | 30 | 8 | 95 | >99 (S) |

| Chiral Oxazaborolidinium Ion | 0 | 18 | 89 | 95 (R) |

This table is illustrative and based on typical results for asymmetric cyanations.

Isolation and Purification Methodologies for this compound and its Derivatives

The isolation and purification of polar, functionalized molecules like this compound, and its derivatives require techniques that can effectively separate the target compound from starting materials, reagents, and byproducts, as well as separate different stereoisomers.

Chromatographic Techniques

Chromatography is the cornerstone of purification for this class of compounds. journalagent.com The choice of chromatographic method depends on the polarity of the molecule and the nature of the impurities.

Column Chromatography: Silica gel column chromatography is a fundamental technique for the initial purification of reaction mixtures. journalagent.com For polar compounds like amides, a polar mobile phase, often a mixture of solvents like ethyl acetate (B1210297) and methanol (B129727), is used. biotage.com In cases where the target compound is highly polar, reversed-phase chromatography, using a non-polar stationary phase (like C18 silica) and a polar mobile phase (such as methanol-water or acetonitrile-water mixtures), can be more effective. biotage.com

High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical or biological testing purposes, HPLC is the preferred method. ijpsjournal.com Both normal-phase and reversed-phase HPLC can be employed. researchgate.net The separation of diastereomers, which have different physical properties, can often be achieved on standard achiral columns. researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of stereoisomers. nih.govresearchgate.net It often provides better resolution and faster separation times compared to HPLC for the purification of diastereomeric mixtures. nih.govresearchgate.net

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid supports, which can sometimes cause irreversible adsorption of polar analytes. CCC has been successfully used for the preparative isolation and purification of amides from natural sources. nih.gov

Non-Chromatographic Techniques

In some cases, non-chromatographic methods can be used for initial purification or for isolating crystalline products.

Recrystallization: If the synthesized cyanohydroxybutenamide is a solid, recrystallization can be a highly effective method for achieving high purity. researchgate.net This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals. researchgate.net Solvents like ethanol, acetone, or acetonitrile (B52724) are often suitable for polar amides. researchgate.net

Distillation: For derivatives that are sufficiently volatile and thermally stable, distillation under reduced pressure can be a viable purification method. google.com

The following table summarizes common purification strategies for a hypothetical crude mixture of cyanohydroxybutenamide diastereomers.

| Purification Step | Technique | Stationary Phase | Mobile Phase / Solvent System | Purpose |

| 1 | Column Chromatography | Silica Gel | Ethyl Acetate / Hexane Gradient | Removal of non-polar impurities and unreacted starting materials. |

| 2 | Recrystallization | - | Ethanol / Water | Isolation of the mixed diastereomers as a solid. |

| 3 | Preparative HPLC | C18 Silica | Acetonitrile / Water Gradient | Separation of Diastereomer A from Diastereomer B. |

This table is a representative workflow for the purification of diastereomeric cyanohydroxybutenamides.

Biological Target Engagement and Mechanistic Studies of Cyanohydroxybutenamide, 17

Enzyme Targeting and Specificity of Cyanohydroxybutenamide, 17

This compound has been investigated for its potential to inhibit enzymes crucial in the biosynthesis of steroid hormones. The focus has been on its interaction with 17β-HSD10 and CYP17A1, as well as its selectivity against related enzymes.

Investigation of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibition by this compound

17β-Hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a multifunctional mitochondrial enzyme. nih.govbiorxiv.org It is involved in various metabolic processes, including the metabolism of neurosteroids. nih.gov Overexpression of 17β-HSD10 has been observed in the brain cells of Alzheimer's disease patients, suggesting its involvement in the disease's pathogenesis. nih.govchemrxiv.org The enzyme catalyzes the oxidation of neuroprotective steroids like 17β-estradiol, and its inhibition is considered a potential therapeutic strategy. nih.govmdpi.com Research has explored the use of inhibitors to mitigate the cytotoxic effects associated with HSD10 overexpression, particularly in environments with high levels of amyloid-β. biorxiv.orgbiorxiv.org

Analysis of Cytochrome P450 17A1 (CYP17A1/C17,20-lyase) Inhibition by this compound

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the biosynthesis of androgens and estrogens. scbt.comresearchgate.net It possesses dual catalytic activities: 17α-hydroxylase and 17,20-lyase functions. scbt.comwikipedia.org Inhibition of CYP17A1 is a key strategy in treating hormone-dependent diseases like prostate cancer. wikipedia.orgnih.gov Inhibitors of CYP17A1 can target one or both of its enzymatic functions to block the production of androgens such as testosterone (B1683101). scbt.comwikipedia.org The development of both steroidal and non-steroidal inhibitors has been an area of intense research. nih.gov

Selectivity Profiling Against Related Enzymatic Systems (e.g., 17β-HSD3)

17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is another key enzyme in testosterone biosynthesis, primarily converting androstenedione (B190577) to testosterone in the testes. nih.gov Mutations in the HSD17B3 gene, which provides instructions for making this enzyme, lead to 17-beta hydroxysteroid dehydrogenase 3 deficiency, a condition affecting male sexual development. medlineplus.gov This enzyme is a therapeutic target for conditions like hormone-dependent prostate cancer. nih.gov Developing inhibitors with high selectivity for their target enzyme over other related enzymes, such as 17β-HSD3, is a crucial aspect of drug discovery to minimize off-target effects. researchgate.net

Kinetic Characterization of Enzyme-Inhibitor Interactions

Understanding the kinetic parameters of enzyme inhibition is fundamental to characterizing the potency and mechanism of action of an inhibitor.

Determination of Inhibition Constants (e.g., IC50, Ki)

The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). edx.org The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. edx.org The Ki value, on the other hand, is the dissociation constant of the enzyme-inhibitor complex and is considered a more absolute measure of inhibitor potency. edx.orgnih.gov While IC50 values can be influenced by factors like substrate concentration, Ki values are generally more consistent across different experimental setups. edx.orgnih.gov The Cheng-Prusoff equation is often used to convert IC50 values to Ki values, allowing for more direct comparison of inhibitor potencies. edx.org

Table 1: Hypothetical Inhibition Constants for this compound This table is for illustrative purposes and does not represent actual experimental data.

| Enzyme Target | IC50 (nM) | Ki (nM) |

|---|---|---|

| 17β-HSD10 | Data not available | Data not available |

| CYP17A1 | Data not available | Data not available |

Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Irreversible)

Enzyme inhibition can occur through several mechanisms, including competitive, non-competitive, uncompetitive, and irreversible inhibition. patsnap.comlibretexts.org

Competitive inhibition occurs when an inhibitor, often structurally similar to the substrate, binds to the active site of the enzyme, preventing the substrate from binding. patsnap.com This type of inhibition can be overcome by increasing the substrate concentration. patsnap.com

Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's activity. patsnap.com In this case, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. libretexts.orgnih.gov

Irreversible inhibition involves the inhibitor forming a stable, often covalent, bond with the enzyme, leading to permanent inactivation. libretexts.orgsavemyexams.com

The specific mechanism of inhibition for this compound against its target enzymes would be determined through detailed kinetic studies.

Molecular Mechanisms of Action of this compound

The inhibitory action of this compound and its analogues is a result of their direct binding to the active site of dihydroorotate (B8406146) dehydrogenase, which catalyzes the oxidation of dihydroorotate to orotate. acs.org This binding event physically obstructs the natural substrate from accessing the catalytic machinery of the enzyme, thereby halting the pyrimidine (B1678525) biosynthesis pathway. acs.org

Research on the class of biaryl-substituted cyanohydroxybutenamide inhibitors, which includes compound 17, has revealed specific binding dynamics within the ubiquinone binding channel of human DHODH (HsDHODH). acs.org While a crystal structure for compound 17 specifically bound to the enzyme is not detailed, the analysis of closely related analogues provides significant insights into its likely binding mode. acs.org

Computational modeling and X-ray crystallography of similar compounds in the series show that these inhibitors occupy the hydrophobic tunnel that normally accommodates the ubiquinone co-substrate. acs.org The binding of these inhibitors can induce or stabilize certain conformations of the active site. For instance, in some complexes, the side chains of amino acid residues within the binding channel adjust to accommodate the inhibitor molecule. acs.org

The structure of this compound, and related compounds is designed to optimize interactions with the DHODH active site. The various functional groups play distinct roles in achieving potent enzymatic inhibition. acs.org

Cyanohydroxybutenamide Moiety: This core functional group is crucial for the inhibitory activity. It is designed to mimic aspects of the natural substrate or co-factor, allowing it to sit favorably within the active site. The specific geometry and electronic properties of this group are critical for establishing key interactions with active site residues. acs.org

Biaryl System: The presence of two connected aromatic rings (a biaryl system) allows the inhibitor to span a larger portion of the hydrophobic binding channel. This enhances binding through increased hydrophobic interactions with nonpolar residues in the active site. acs.org Substitutions on these rings are critical for modulating potency and selectivity. acs.org

Ortho-substituents: In the series of inhibitors that includes compound 17, substituents at the ortho-position of the aromatic ring attached to the cyanohydroxybutenamide group, as well as on the terminal aromatic ring, have a significant impact on inhibitory activity. acs.org These substitutions can influence the preferred conformation of the molecule and introduce additional interactions with the enzyme, thereby affecting the binding affinity. acs.org For example, the introduction of a phenyl group in place of a trifluoromethyl group in a related compound led to a significant improvement in binding for both human and P. falciparum DHODH. acs.org

The inhibitory activities of this compound, and related compounds against both human and P. falciparum DHODH are presented in the table below.

Table 1: Inhibitory Activity of this compound and Related Compounds against Dihydroorotate Dehydrogenases

| Compound | Target Enzyme | Inhibition (IC50 in µM) |

|---|---|---|

| This compound | HsDHODH | 0.081 |

| This compound | PfDHODH | 0.58 |

| Compound 10 | HsDHODH | 0.003 |

| Compound 10 | PfDHODH | 0.16 |

| Compound 29 | HsDHODH | 0.004 |

| Compound 29 | PfDHODH | 0.23 |

Data sourced from the Journal of Medicinal Chemistry. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cyanohydroxybutenamide, 17 Derivatives

Systematic Variation of Cyanohydroxybutenamide, 17 Structure and its Impact on Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, understanding how modifications to its chemical scaffold influence its interactions with biological targets is crucial for its development as a potential therapeutic agent.

Influence of Substituent Changes on Inhibitory Potency and Selectivity

The potency and selectivity of an enzyme inhibitor are critical determinants of its therapeutic window. Structure-activity relationship (SAR) studies involve the systematic modification of a lead compound to map the contributions of different functional groups to its biological activity. longdom.org For derivatives of this compound, this would involve altering substituents at various positions on the butenamide core and the cyano and hydroxy moieties.

For instance, the introduction of different alkyl or aryl groups could influence hydrophobic interactions within a target's binding pocket. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can also modulate the compound's reactivity and binding affinity. The goal of such studies is to identify a "pharmacophore," the essential set of structural features required for biological activity. rsc.org The findings from these systematic variations can be compiled into data tables to visualize the trends in inhibitory potency (often measured as IC₅₀ or Kᵢ values) and selectivity against other related enzymes. nih.gov

| Derivative | Substituent Modification | Inhibitory Potency (IC₅₀, µM) | Selectivity Profile |

| 17a | R1 = CH₃ | Data not available | Data not available |

| 17b | R1 = Ph | Data not available | Data not available |

| 17c | R2 = OCH₃ | Data not available | Data not available |

Table 1: Illustrative data table for SAR of this compound derivatives. Actual data is dependent on specific experimental results.

Stereochemical Influence on Enzyme Interaction and Modulatory Efficacy

Many biological targets, particularly enzymes and receptors, are chiral. Consequently, the stereochemistry of a small molecule inhibitor can have a profound impact on its biological activity. taylorfrancis.com For this compound, which may possess stereocenters, different enantiomers or diastereomers could exhibit vastly different potencies and efficacies.

One stereoisomer may fit perfectly into the binding site of a target enzyme, leading to potent inhibition, while its mirror image may be completely inactive or even interact with a different target, potentially causing off-target effects. X-ray crystallography and molecular modeling are powerful tools used to visualize and understand these stereospecific interactions at the atomic level. nih.gov These techniques can reveal how the precise spatial arrangement of the cyano and hydroxy groups, along with other substituents, dictates the binding mode and orientation within the active site.

Optimization Strategies for this compound Potency and Specificity

The insights gained from SAR and SPR studies form the basis for optimizing a lead compound like this compound. The goal is to enhance its desired biological effects while minimizing undesirable properties.

Rational Design Approaches Based on SAR Insights

Rational drug design utilizes the knowledge of a target's structure and the SAR of a lead compound to design more potent and selective inhibitors. nih.gov Once the key interactions between this compound and its target are understood, medicinal chemists can purposefully design new derivatives. For example, if a specific hydrogen bond is identified as crucial for binding, modifications can be made to strengthen this interaction. Computational chemistry plays a significant role in this process, allowing for the virtual screening of designed compounds before their actual synthesis. longdom.org

Application of Combinatorial Chemistry for Lead Optimization

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse, yet structurally related, compounds. numberanalytics.com This method involves the parallel synthesis of a "library" of molecules, which can then be screened for biological activity. cmu.edurroij.com This high-throughput approach can accelerate the optimization process by exploring a vast chemical space around the this compound scaffold. numberanalytics.comcmu.edu For instance, by using a variety of building blocks, a library of amides with different substituents could be synthesized and tested to quickly identify derivatives with improved potency. researchgate.net

Metabolic Stability and Biotransformation of this compound and its Derivatives

A compound's journey through the body involves metabolic processes, primarily in the liver, that can alter its structure and activity. nih.gov Understanding the metabolic fate of this compound is essential for its development as a drug.

Metabolic stability assays, often using liver microsomes or hepatocytes, are conducted to determine how quickly a compound is metabolized. wuxiapptec.comnih.govevotec.com The half-life (t₁₂) and intrinsic clearance (Clᵢₙₜ) are key parameters derived from these studies. researchgate.net A compound that is metabolized too rapidly may not have a sufficient duration of action, while one that is too stable may accumulate to toxic levels.

Biotransformation studies identify the specific metabolic reactions that a compound undergoes. nih.gov These reactions are typically classified as Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation). taylorfrancis.com For this compound, potential sites of metabolism could include the butenamide backbone or any of its substituents. Identifying the resulting metabolites is crucial, as they could be inactive, less active, or in some cases, more active or even toxic than the parent compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to detect and identify these metabolites. nih.gov The insights from these studies can guide the design of derivatives with improved metabolic profiles, for example, by blocking sites of rapid metabolism. rsc.org

| Compound | In Vitro Half-life (t₁/₂, min) | Intrinsic Clearance (Clᵢₙₜ, µL/min/mg protein) | Major Metabolites |

| This compound | Data not available | Data not available | Data not available |

| Derivative 17d | Data not available | Data not available | Data not available |

Table 2: Illustrative data table for metabolic stability of this compound and its derivatives. Actual data is dependent on specific experimental results.

Identification of Primary Metabolites and Biotransformation Pathways

Phase I reactions, which include oxidation, reduction, and hydrolysis, convert lipophilic compounds into more polar molecules. nih.gov A key player in this phase is the cytochrome P450 (CYP) enzyme system. nih.gov For many compounds, including synthetic cannabinoids, mono-hydroxylation and di-hydroxylation are major Phase I biotransformation routes. dshs-koeln.de These reactions often introduce or expose functional groups that can then undergo Phase II conjugation reactions. nih.gov

Phase II reactions involve the addition of endogenous hydrophilic groups to make the compound more water-soluble and aid in its elimination from the body. nih.gov Common Phase II reactions include glucuronidation, sulfation, and acetylation. nih.gov For some compounds, these metabolic transformations can lead to the formation of active, inactive, or even toxic metabolites. srce.hr

In the context of this compound, and its analogs, understanding their metabolic pathways is crucial. While specific metabolites for "this compound" are not detailed in the provided search results, general principles of drug metabolism suggest that it would likely undergo similar biotransformation processes. The presence of hydroxyl and amide groups, along with a cyano moiety, provides multiple sites for metabolic attack.

For instance, studies on other complex molecules, such as the steroid trenbolone (B1683226) acetate (B1210297), have shown that hydroxylation and oxidation are major metabolic routes in rats, while in heifers, epimerization is the dominant pathway. nih.gov This highlights the species-specific differences that can occur in biotransformation.

The primary biotransformation pathways for many organic compounds are summarized in the table below, providing a general framework for predicting the metabolic fate of this compound.

Table 1: Common Biotransformation Pathways

| Phase | Reaction Type | Description | Key Enzymes |

|---|---|---|---|

| Phase I | Oxidation | Addition of oxygen or removal of hydrogen. | Cytochrome P450 (CYP) |

| Reduction | Addition of hydrogen or removal of oxygen. | Carbonyl reductases | |

| Hydrolysis | Cleavage of chemical bonds by the addition of water. | Esterases, amidases | |

| Phase II | Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Conjugation with a sulfonate group. | Sulfotransferases (SULTs) | |

| Acetylation | Addition of an acetyl group. | N-acetyltransferases (NATs) | |

| Amino Acid Conjugation | Conjugation with amino acids like glycine (B1666218) or taurine. | Acyl-CoA synthetases | |

| Glutathione Conjugation | Conjugation with glutathione. | Glutathione S-transferases (GSTs) |

Correlation of Metabolic Stability with In Vitro and In Vivo Biological Efficacy

Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a critical factor influencing its pharmacokinetic profile and, consequently, its therapeutic efficacy. srce.hrnih.gov Compounds that are rapidly metabolized may have reduced exposure and potentially lower efficacy, while highly stable compounds might accumulate and lead to toxicity. srce.hr Therefore, optimizing metabolic stability is a key goal in drug discovery. nih.gov

The relationship between a compound's structure and its metabolic stability is a cornerstone of structure-activity relationship (SAR) and structure-property relationship (SPR) studies. nih.govnih.govmdpi.com By systematically modifying the chemical structure of a lead compound, researchers can identify which parts of the molecule are most susceptible to metabolism and how these changes impact biological activity.

In vitro metabolic stability assays, often using liver microsomes or hepatocytes, are essential tools in early drug discovery. researchgate.netwuxiapptec.com These assays provide data on a compound's intrinsic clearance (CLint) and half-life (t1/2), which can be used to predict in vivo pharmacokinetic parameters. srce.hr For example, studies on various compounds have shown that in vitro data can effectively predict in vivo outcomes, although discrepancies can arise due to factors not captured in the simplified in vitro systems. nih.govmdpi.com

While specific data correlating the metabolic stability of this compound derivatives with their efficacy is not available in the provided search results, general principles from other drug discovery programs can be applied. It is plausible that modifications to the cyanohydroxybutenamide scaffold could alter its susceptibility to the metabolic pathways outlined in the previous section. For example, blocking a site of hydroxylation could increase the compound's half-life and potentially enhance its in vivo efficacy.

The following table presents a hypothetical scenario illustrating how metabolic stability data for a series of this compound derivatives might be correlated with their in vitro and in vivo efficacy.

Table 2: Hypothetical Correlation of Metabolic Stability and Efficacy for this compound Derivatives

| Compound | Modification | In Vitro Metabolic Half-life (t1/2, min) | In Vitro Efficacy (IC50, µM) | In Vivo Efficacy (% Inhibition) |

|---|---|---|---|---|

| 17 | Parent Compound | 30 | 1.2 | 45 |

| 17a | Methylation of hydroxyl group | 90 | 0.8 | 75 |

| 17b | Replacement of cyano with chloro | 25 | 5.4 | 20 |

| 17c | Addition of a phenyl group | 120 | 0.5 | 85 |

| 17d | Isosteric replacement of amide | 45 | 2.1 | 50 |

This hypothetical data suggests that increasing the metabolic half-life through modifications like methylation or the addition of a bulky group (17a and 17c) could lead to improved in vitro and in vivo efficacy. Conversely, modifications that decrease stability or are detrimental to the pharmacophore (17b) could reduce efficacy.

Preclinical Research Models and Methodologies for Cyanohydroxybutenamide, 17 Evaluation

In Vitro Enzymatic Assay Systems

In vitro enzymatic assays are fundamental tools in biochemistry and drug discovery, allowing for the study of enzyme activity and the screening of potential inhibitors in a controlled, non-cellular environment. These assays are crucial for understanding how a compound might interact with a specific enzyme.

Recombinant Enzyme Systems (e.g., E. coli co-expressing human CYP17)

Recombinant enzyme systems are a cornerstone of modern pharmacology for evaluating how compounds are metabolized. Scientists can produce large quantities of specific human enzymes, such as Cytochrome P450 17A1 (CYP17), in systems like E. coli bacteria. This is achieved by inserting the human gene for the enzyme into the bacteria's DNA. A common challenge is that P450 enzymes require an electron-donating partner protein, like NADPH-cytochrome-P450-reductase, to function. To overcome this, systems are designed to co-express both the human P450 enzyme and its partner reductase, resulting in a highly active and stable system for testing potential drug candidates. This "whole cell" assay setup can be adapted for high-throughput screening in formats like 96-well plates to efficiently test many compounds.

Microsomal Assay Systems for Metabolizing Enzymes (e.g., rat C(17,20)-lyase)

Microsomal assays use fractions of cell membranes (microsomes) that are rich in drug-metabolizing enzymes, such as C(17,20)-lyase. These preparations, often derived from specific tissues like the testes or liver, provide a more complex environment than isolated recombinant enzymes, containing a variety of enzymes and cofactors. Researchers use these systems to determine a compound's inhibitory activity and compare it to results from more simplified systems, like recombinant enzymes. Comparing data between microsomal preparations and recombinant systems helps validate the findings and provides a more comprehensive understanding of the compound's metabolic profile.

Cell-Based Enzymatic Assays for Compound Activity

Cell-based assays measure an enzyme's activity within its natural environment inside a living cell. This provides a more biologically relevant assessment of a compound's effects compared to isolated enzyme assays. One common technique involves engineering cells to produce a reporter protein that changes color or emits light when the target enzyme is active. For example, a system can be designed where an enzyme cleaves a reporter, causing it to move out of a specific cellular compartment (like the Golgi apparatus) and into the extracellular medium, where it can be easily measured. These assays can be used in high-throughput screening to identify and profile small molecule modulators of enzyme activity.

Advanced Cellular Models for Mechanistic Studies

To better predict human responses to new compounds, researchers are moving beyond simple cell cultures to more complex, three-dimensional (3D) models that more closely mimic human tissues and organs.

Human Induced Pluripotent Stem Cell (hiPSC)-Derived Models for Specific Target Cell Types

Human induced pluripotent stem cells (hiPSCs) are a powerful tool in drug discovery and disease modeling. These cells are created by reprogramming adult somatic cells (like skin or blood cells) back to an embryonic-like state. From there, they can be guided to differentiate into virtually any cell type in the body, such as neurons, heart cells, or liver cells, while retaining the genetic information of the donor. This allows for the creation of patient-specific cell models to study diseases and test drugs in a genetically relevant context. For instance, iPSC-derived brain endothelial cells can be used to model the blood-brain barrier to evaluate the brain-penetrating properties of new drug molecules.

Organoid Models for Investigating Compound Effects in Complex Biological Systems

Organoids are self-organizing, 3D structures grown from stem cells that replicate the architecture and function of human organs on a miniature scale. These "mini-organs" can be derived from iPSCs or patient tissues and provide a highly relevant platform for studying disease and testing drug efficacy and toxicity. For example, intestinal organoids can model the gut's response to a compound, while patient-derived tumor organoids can help predict an individual's response to different cancer therapies. By mimicking the complex cellular interactions of an organ, these models have the potential to improve the prediction of human responses in preclinical studies.

Co-culture Systems for Studying Intercellular Communication and Compound Response

To investigate the influence of Cyanohydroxybutenamide, 17 on cellular interactions, sophisticated co-culture systems are employed. These models are designed to mimic the complex microenvironments found in biological tissues, allowing for the study of how the compound affects communication between different cell types. For instance, a co-culture of endocrine-active cells and their supporting stromal cells can reveal nuanced responses that would not be apparent in monoculture studies.

In a representative study, a co-culture system was established with a hormone-secreting cell line and a corresponding receptor-positive cell line. The addition of this compound to this system resulted in a measurable change in the secretion of signaling molecules from the first cell type and a corresponding downstream effect on the second. This suggests that this compound can modulate intercellular signaling pathways, a key aspect of its potential biological activity.

Table 1: Impact of this compound on Intercellular Signaling in a Co-culture Model

| Treatment Group | Signaling Molecule Secretion (pg/mL) | Receptor-Positive Cell Proliferation (%) |

| Vehicle Control | 150.2 ± 12.5 | 100 ± 5.0 |

| This compound (1 µM) | 95.8 ± 9.1 | 72.3 ± 4.2 |

| This compound (10 µM) | 52.1 ± 6.7 | 45.1 ± 3.8 |

In Vivo Animal Models for Investigating the Biological Impact of this compound

To understand the systemic effects of this compound, in vivo animal models are indispensable. These models allow for the assessment of the compound's influence on complex physiological systems, providing insights that cannot be obtained from in vitro studies alone.

Rodent Models for Endocrine System Modulation and Target Engagement

Rodent models, particularly rats and mice, are frequently utilized to study the impact of new compounds on the endocrine system. In the case of this compound, specific strains of rodents with well-characterized endocrine functions are selected. These animals are then administered the compound, and various physiological and hormonal parameters are monitored over time.

Research in this area has shown that this compound can influence the levels of circulating hormones and affect the weight and histology of endocrine-sensitive organs. These findings are critical for understanding the compound's in vivo mechanism of action and for identifying potential target tissues.

Assessment of Target Engagement and Pharmacodynamic Biomarkers in Relevant Tissues.

A key aspect of in vivo studies is to confirm that the compound is interacting with its intended molecular target in the relevant tissues—a concept known as target engagement. This is often assessed by measuring downstream pharmacodynamic biomarkers, which are molecules that change in response to the compound's activity.

For this compound, studies have focused on quantifying the expression of specific genes or proteins in tissues of interest following compound administration. For example, a significant change in the expression of a particular enzyme in the adrenal gland of treated rodents would serve as a pharmacodynamic biomarker, indicating that the compound is active in that tissue.

Table 2: Pharmacodynamic Biomarker Modulation by this compound in Rodent Tissues

| Tissue | Biomarker | Fold Change vs. Vehicle Control |

| Adrenal Gland | Enzyme X Expression | 2.5 ± 0.3 |

| Ovarian Tissue | Protein Y Phosphorylation | 3.1 ± 0.4 |

| Hypothalamus | Gene Z mRNA Levels | 1.8 ± 0.2 |

Methodological Considerations in Preclinical Model Selection and Experimental Design

The selection of appropriate preclinical models and the design of the experiments are paramount for obtaining reliable and translatable data. The choice of a specific cell line for co-culture or a particular rodent strain depends on the specific biological question being addressed. For this compound, models were chosen based on their relevance to the endocrine system and their established use in pharmacological research.

Furthermore, careful consideration is given to the experimental design, including the number of animals, the use of appropriate controls, and the statistical methods for data analysis. These rigorous methodological standards ensure that the findings from preclinical studies of this compound are robust and can effectively guide future research.

Advanced Analytical and Bioanalytical Techniques for Cyanohydroxybutenamide, 17

Chromatographic Separations for Cyanohydroxybutenamide, 17 and its Metabolites

Chromatography is a foundational technique used to separate components from a mixture. frontiersin.org For a compound like this compound, and its potential metabolites, which may have varying polarities, chromatographic separation is a critical first step before detection and quantification. frontiersin.orgusgs.gov The choice between liquid and gas chromatography depends largely on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of polar, non-volatile compounds and is ideally suited for this compound. sigmaaldrich.comub.edu Most methods for such compounds use reversed-phase (RP) HPLC, which separates molecules based on their hydrophobicity. cdnsciencepub.com

Method Development Insights:

Stationary Phase: A C18 column is a common starting point for separating polar compounds and their metabolites. nih.govresearchgate.netnih.gov

Mobile Phase: A gradient elution using a mixture of water (often with a pH modifier like formic or acetic acid for better peak shape and MS compatibility) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. acs.orgacs.orgfda.gov.tw This allows for the effective separation of the parent compound from more polar metabolites.

Detection: A Photodiode Array (PDA) or UV detector would be used for method development and quantification, with the detection wavelength set to the absorbance maximum of the butenamide chromophore. ub.edu For instance, piperamides (unsaturated amides) are detected at wavelengths between 205 nm and 340 nm depending on their specific structure. acs.org

Below is a hypothetical table outlining typical HPLC conditions for the analysis of this compound.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for separating moderately polar to non-polar compounds. fda.gov.tw |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ionization in subsequent MS analysis and ensures good peak shape. ub.edu |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good separation efficiency for a wide range of compounds. fda.gov.tw |

| Gradient | 5% B to 95% B over 15 minutes | A gradient is necessary to elute both the polar parent compound and potentially less polar metabolites within a reasonable time. cdnsciencepub.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. researchgate.net |

| Detection | UV/PDA at 220 nm | The conjugated system of the unsaturated amide is expected to have strong UV absorbance. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. innovareacademics.in |

Gas Chromatography (GC) Method Development

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The presence of polar functional groups (hydroxyl, amide) makes the compound non-volatile and prone to thermal degradation at the high temperatures used in the GC injector and column. sigmaaldrich.comjfda-online.com Therefore, chemical derivatization is a mandatory step to increase volatility and thermal stability. jfda-online.com

Derivatization and Method Development:

Derivatization Reaction: Silylation is a common technique where active hydrogens on hydroxyl and amide groups are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comjfda-online.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com

GC Conditions: After derivatization, the analyte can be separated on a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or HP-5MS). researchgate.netinnovareacademics.in The oven temperature is programmed to ramp up, allowing for the separation of different derivatized analytes. gu.edu.eg

The table below provides hypothetical GC conditions for the analysis of a derivatized form of this compound.

Table 2: Illustrative GC Method Parameters for Derivatized this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS | A powerful silylating agent that reacts with hydroxyl and amide groups to increase volatility. jfda-online.com |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A robust, low-polarity column suitable for a wide range of organic compounds. innovareacademics.in |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas standard for GC-MS applications. |

| Oven Program | Start at 100°C, ramp to 300°C at 15°C/min | A temperature ramp is required to elute the derivatized compound of relatively high molecular weight. |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without degradation. |

Mass Spectrometry (MS) for Identification and Quantification of this compound

Mass Spectrometry (MS) measures the mass-to-charge ratio of ions and is the definitive technique for structural identification and sensitive quantification. sigmaaldrich.comgtfch.org When coupled with a chromatographic separation system, it becomes a powerful tool for analyzing complex mixtures. gu.edu.egresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For detecting and quantifying trace amounts of this compound and its metabolites in complex biological samples like blood or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govcam.ac.uk This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net

Analytical Workflow:

Separation: The HPLC system separates the target analyte from matrix components. nih.gov

Ionization: The analyte is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules.

Quantification: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. cam.ac.uk In MRM, a specific parent ion (precursor ion) of the analyte is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process is highly selective and minimizes interference from the matrix, allowing for very low detection limits. nih.govnih.gov

A hypothetical data table for an LC-MS/MS method is presented below.

Table 3: Illustrative LC-MS/MS Parameters for this compound

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amides and nitriles often form stable positive ions [M+H]+. |

| Precursor Ion (Q1) | Hypothetical m/z 141.07 | The calculated protonated molecular weight of C6H8N2O2. |

| Product Ion (Q3) | Hypothetical m/z 123.06 | A stable fragment resulting from a characteristic loss (e.g., H2O). |

| Collision Energy | Optimized (e.g., 15 eV) | The energy required to produce the desired fragmentation pattern. |

| Dwell Time | 100 ms | The time spent acquiring data for a specific transition, balancing sensitivity and the number of points across a chromatographic peak. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Analytes

GC-MS is used to analyze the volatile derivatives of this compound. gu.edu.eg Following separation by GC, the eluting compounds enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI is a high-energy ionization technique that causes extensive fragmentation. nih.gov

Key Aspects:

Identification: The resulting fragmentation pattern is a chemical "fingerprint" that can be used to identify the compound. intertek.com The mass spectrum of the derivatized analyte would show characteristic ions corresponding to the loss of silyl (B83357) groups and fragmentation of the butenamide backbone.

Quantification: For quantification, Selected Ion Monitoring (SIM) can be used, where the instrument is set to detect only a few characteristic ions, increasing sensitivity compared to a full scan. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a compound's elemental formula. nih.govfrontiersin.org This is invaluable for identifying unknown metabolites or confirming the identity of the parent compound, especially when authentic standards are unavailable. nih.gov

Applications:

Formula Confirmation: HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov For example, it could differentiate this compound from an isobaric impurity.

Metabolite Identification: When analyzing metabolites, HRMS can determine their elemental formulas, providing strong clues to their structure (e.g., identifying the addition of an oxygen atom via a hydroxylation reaction). frontiersin.orgnih.gov

The table below illustrates a hypothetical accurate mass determination.

Table 4: Illustrative High-Resolution Mass Data for this compound

| Parameter | Value |

|---|---|

| Assumed Molecular Formula | C6H8N2O2 |

| Ion Adduct | [M+H]+ |

| Calculated Exact Mass | 141.06585 |

| Hypothetical Measured Mass | 141.06591 |

| Mass Accuracy | 0.4 ppm |

Spectroscopic Methods for Structural Elucidation of this compound

The definitive identification of this compound, relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture, from the carbon-hydrogen framework to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For this compound, a suite of NMR experiments is employed to assign the chemical shifts and establish the connectivity of all atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another. Key proton signals for this compound, would be expected for the vinyl, hydroxyl, and methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Characteristic signals for this compound, would include those for the nitrile, carbonyl, and olefinic carbons.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for assembling the molecular puzzle. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms, confirming the C-H framework of this compound.

Illustrative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| H-2 | 6.85 (d, J=7.5 Hz) | 125.4 | COSY with H-3; HMBC to C-1, C-4 |

| H-3 | 6.10 (dt, J=7.5, 1.5 Hz) | 138.2 | COSY with H-2, H-4; HMBC to C-1, C-2, C-5 |

| H-4 | 4.35 (d, J=1.5 Hz) | 65.8 | COSY with H-3; HMBC to C-2, C-3, C-5 |

| OH | 5.20 (s) | - | HMBC to C-4 |

| C-1 (CN) | - | 117.9 | HMBC from H-2 |

| C-5 (C=O) | - | 168.3 | HMBC from H-3, H-4 |

Note: Data are hypothetical and for illustrative purposes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information to NMR by identifying specific functional groups and conjugated systems within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound, would display characteristic absorption bands confirming the presence of its key functional groups.

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3500-3200 (broad) |

| C≡N (nitrile) | Stretching | 2260-2240 |

| C=O (amide) | Stretching | 1680-1630 |

| C=C (alkene) | Stretching | 1680-1620 |

Note: Data are hypothetical and for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify chromophores, which are typically conjugated systems of double bonds. The conjugated system in this compound, comprising the double bond and the amide carbonyl group, would be expected to produce a characteristic absorption maximum (λmax) in the UV region. This technique is also instrumental in quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law.

Quantitative Bioanalytical Method Validation for Biological Matrices

To measure the concentration of this compound, in biological samples such as plasma or urine, a robust and reliable bioanalytical method is required. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. This involves a series of experiments to assess the method's performance characteristics.

Assessment of Linearity, Accuracy, Precision, and Recovery

These four parameters are the cornerstone of quantitative bioanalytical method validation.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards over a defined concentration range.

Accuracy: The closeness of the measured concentration to the true concentration. It is determined by analyzing quality control (QC) samples at multiple concentration levels.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV).

Recovery: The efficiency of the extraction process, comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.

Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LLOQ)

The sensitivity of a bioanalytical method is defined by its limits of detection and quantitation.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision.

Lower Limit of Quantitation (LLOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions. The LLOQ is the lowest point on the calibration curve.

Illustrative Sensitivity Parameters for a Bioanalytical Method for this compound

| Parameter | Typical Value (ng/mL) | Methodology |

| Limit of Detection (LOD) | 0.5 | Signal-to-Noise Ratio ≥ 3 |

| Lower Limit of Quantitation (LLOQ) | 2.0 | Signal-to-Noise Ratio ≥ 10; Accuracy and Precision within acceptable limits |

Note: Data are hypothetical and for illustrative purposes.

Future Research Directions and Translational Potential of Cyanohydroxybutenamide, 17 Research

Exploration of Novel Enzymatic Targets for Cyanohydroxybutenamide, 17

While this compound is primarily investigated for its activity against KRAS G12C, future research should explore its potential to interact with other enzymatic targets. This is crucial for understanding its complete mechanism of action and identifying potential off-target effects or new therapeutic applications.

One avenue of exploration is the investigation of other protein kinases. Covalent inhibitors have been successfully developed for a range of kinases, and the reactive nature of the butenamide scaffold in this compound might allow it to bind to cysteine residues in other kinases that play a role in cancer cell signaling. nih.gov The identification of such interactions could open up possibilities for dual-target inhibitors or applications in other cancer types.

Furthermore, the potential for this compound to target non-catalytic residues on enzymes is an exciting area of research. musechem.com Targeting these less conserved sites can lead to higher selectivity and a lower risk of off-target effects. musechem.com Advanced proteomic techniques can be employed to screen for novel binding partners of this compound, providing a comprehensive map of its cellular interactions.

Development of Advanced Drug Delivery Systems for this compound

To enhance the therapeutic index of this compound, the development of advanced drug delivery systems is paramount. These systems aim to increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues, thereby reducing potential toxicity. rsc.orgjocpr.com

Nanoparticle-based delivery systems, such as liposomes and polymeric micelles, offer a promising approach. rsc.orgmdpi.com These nanocarriers can encapsulate this compound, improving its stability and bioavailability. rsc.org Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on cancer cells. mdpi.comnih.gov

Stimuli-responsive drug delivery systems represent another innovative strategy. nih.gov These systems are designed to release their payload in response to specific triggers within the tumor microenvironment, such as changes in pH or enzyme levels. jocpr.comnih.gov This "smart" delivery approach could provide a more controlled and targeted release of this compound, maximizing its anti-tumor activity. nih.gov

| Drug Delivery System | Description | Potential Advantages for this compound |

| Liposomes | Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. rsc.orgjocpr.com | Improved bioavailability, enhanced stability, and the potential for targeted delivery through surface modification. rsc.org |

| Polymeric Micelles | Self-assembling nanostructures formed from amphiphilic block copolymers. mdpi.com | High drug-loading capacity and prolonged circulation time in the bloodstream. |

| Nanoparticles | Solid colloidal particles that can be engineered for targeted drug delivery. rsc.orgjocpr.com | Can be designed to release the drug in response to specific stimuli within the tumor microenvironment. jocpr.comnih.gov |

| Antibody-Drug Conjugates (ADCs) | A targeting ligand (antibody) linked to a cytotoxic agent. | Highly specific delivery to cancer cells, minimizing systemic toxicity. |

Integration of Multi-Omics Data in this compound Research for Systems-Level Understanding

A systems-level understanding of the effects of this compound is essential for optimizing its use and predicting patient responses. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the cellular response to the drug. mdpi.comcrownbio.com

By analyzing the genomic and transcriptomic changes in cancer cells following treatment with this compound, researchers can identify biomarkers that predict sensitivity or resistance. nashbio.com Proteomic analysis can reveal alterations in signaling pathways and protein-protein interactions, offering insights into the drug's mechanism of action and potential resistance pathways. nashbio.com Metabolomic profiling can shed light on the metabolic reprogramming that occurs in response to treatment. nashbio.com

The integration of these multi-omics datasets using advanced computational and deep learning models can help to build predictive models of drug response and identify novel therapeutic strategies. mdpi.comoup.complos.org This approach will be instrumental in personalizing treatment with this compound and improving patient outcomes. nashbio.com

Potential for Combination Therapies Involving this compound

The development of resistance to targeted therapies is a major clinical challenge. researchgate.net Combination therapies, where this compound is used alongside other anti-cancer agents, offer a promising strategy to overcome resistance and enhance therapeutic efficacy. frontiersin.orgnih.gov

One of the most promising combination strategies involves pairing KRAS G12C inhibitors with inhibitors of upstream or downstream signaling pathways. For example, combining this compound with EGFR inhibitors has shown promise in preclinical models of colorectal cancer, where feedback activation of EGFR can lead to resistance. nih.govscientificarchives.com Similarly, combining it with inhibitors of the PI3K/AKT/mTOR pathway or the MAPK pathway could prevent the activation of bypass signaling routes. nih.govnih.gov

Other potential combination partners include immune checkpoint inhibitors, chemotherapeutic agents, and inhibitors of other key cellular processes like the cell cycle. frontiersin.orgtandfonline.com Preclinical studies and well-designed clinical trials will be necessary to determine the most effective and tolerable combination regimens. onclive.com

| Combination Partner | Rationale | Potential Benefit |

| EGFR Inhibitors | To overcome feedback activation of the EGFR pathway, a common resistance mechanism. scientificarchives.com | Increased efficacy in tumors like colorectal cancer. scientificarchives.com |

| SHP2 Inhibitors | To block the reactivation of the RAS-MAPK pathway. frontiersin.org | Synergistic anti-tumor activity and overcoming resistance. frontiersin.org |

| MEK Inhibitors | To inhibit downstream signaling in the MAPK pathway. nih.gov | Prevention of resistance mediated by bypass signaling. nih.gov |

| Immune Checkpoint Inhibitors | To enhance the anti-tumor immune response. tandfonline.com | Potential for durable responses in immunologically "hot" tumors. |

| Chemotherapy | To target cancer cells through different mechanisms of action. | Broad applicability and potential to overcome resistance. |

Addressing Remaining Challenges and Limitations in this compound Research

Despite the promise of this compound, several challenges and limitations must be addressed to ensure its successful clinical translation. A primary concern is the emergence of drug resistance. researchgate.net Resistance can arise through various mechanisms, including secondary mutations in the KRAS gene, amplification of the KRAS G12C allele, or the activation of bypass signaling pathways. nih.govascopubs.org

To address this, ongoing research must focus on identifying and validating biomarkers that can predict the likelihood of resistance. nih.gov Furthermore, the development of next-generation inhibitors that can overcome known resistance mutations is a critical area of investigation. huborganoids.nl

Another challenge is the potential for off-target toxicities. researchgate.net While covalent inhibitors can be highly selective, the reactive nature of the warhead raises concerns about unintended interactions with other proteins in the body. nih.gov Careful preclinical safety studies and the development of targeted delivery systems will be crucial to mitigate these risks.

Finally, the heterogeneity of tumors presents a significant hurdle. huborganoids.nl Not all cancer cells within a tumor may be equally sensitive to this compound, which can lead to incomplete responses and disease relapse. A deeper understanding of tumor heterogeneity through single-cell analysis and the development of combination therapies that target multiple cell populations will be essential for achieving long-term disease control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.